molecular formula C17H21ClF2N4O2S B10894721 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10894721
M. Wt: 418.9 g/mol
InChI Key: VBPREJQPZGFHAC-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a 3-chlorobenzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with difluoromethylating agents under controlled conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperazine Substitution: The sulfonylated pyrazole is reacted with 1-(3-chlorobenzyl)piperazine under nucleophilic substitution conditions, often using solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The difluoromethyl and sulfonyl groups can enhance binding affinity and specificity, while the piperazine ring can facilitate interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)piperazine: Lacks the pyrazole and sulfonyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-(difluoromethyl)-3,5-dimethyl-1H-pyrazole:

Uniqueness

1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H21ClF2N4O2S

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C17H21ClF2N4O2S/c1-12-16(13(2)24(21-12)17(19)20)27(25,26)23-8-6-22(7-9-23)11-14-4-3-5-15(18)10-14/h3-5,10,17H,6-9,11H2,1-2H3

InChI Key

VBPREJQPZGFHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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